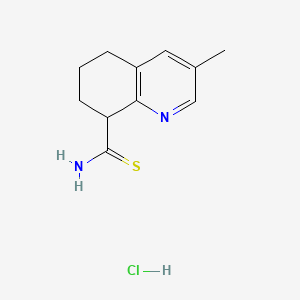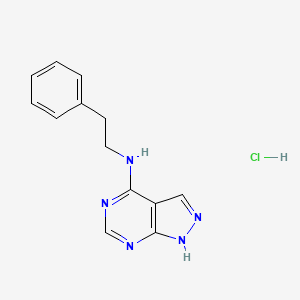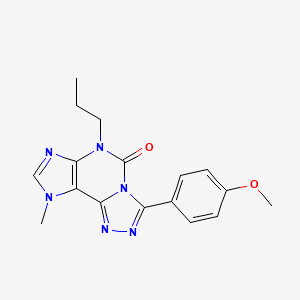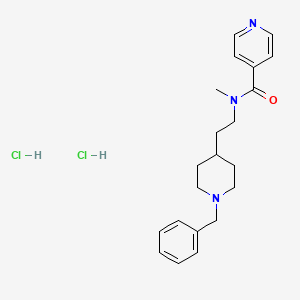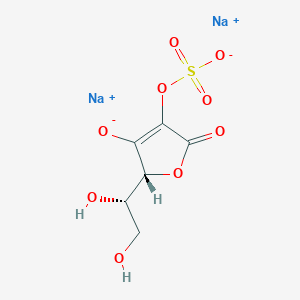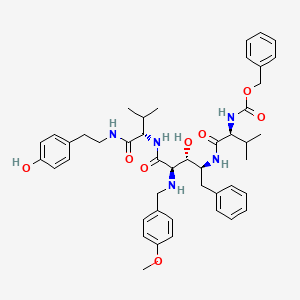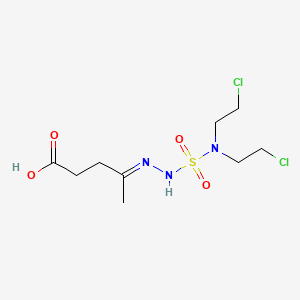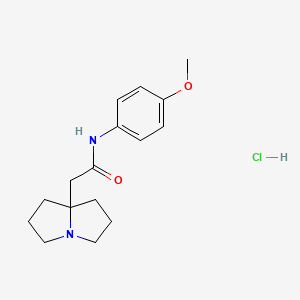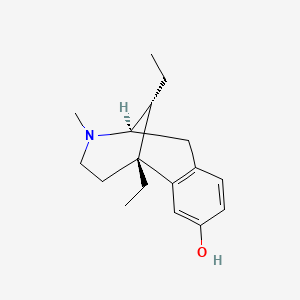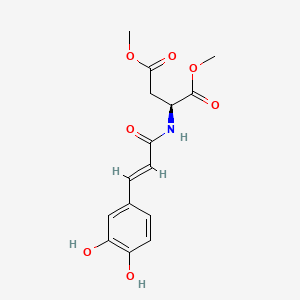
Linimacrin e
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Linamarin can be extracted from cassava roots using various methods. One common method involves homogenizing cassava roots in o-phosphoric acid, adjusting the pH with sodium hydroxide, and then using enzyme-immobilized microplates to hydrolyze the cyanoglucoside . Industrial production methods often involve extensive preparation and detoxification processes to ensure the safe consumption of cassava products .
Analyse Des Réactions Chimiques
Linamarin undergoes hydrolysis in the presence of the enzyme linamarase, resulting in the formation of acetone cyanohydrin and glucose . This reaction can further lead to the production of hydrogen cyanide, especially under acidic conditions. The major products formed from these reactions are acetone cyanohydrin and hydrogen cyanide .
Applications De Recherche Scientifique
Linamarin has been studied for its potential anticancer activities . Its extraction and isolation using different solvents have been investigated to understand its physical properties, such as solubility, membrane permeability, and lipophilicity . Additionally, linamarin has been reported as a risk factor in developing glucose intolerance and diabetes, although studies in experimental animals have been inconsistent .
Mécanisme D'action
The mechanism of action of linamarin involves its hydrolysis by the enzyme linamarase, leading to the production of acetone cyanohydrin and glucose . The acetone cyanohydrin can further decompose to hydrogen cyanide, which is toxic and can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria .
Comparaison Avec Des Composés Similaires
Linamarin is similar to other cyanogenic glycosides such as lotaustralin, which is also found in cassava and other plants . Both compounds can decompose to produce hydrogen cyanide, but linamarin is more commonly found in higher concentrations in cassava . The uniqueness of linamarin lies in its widespread presence in cassava and its significant impact on food safety and dietary toxicity .
Propriétés
Numéro CAS |
82535-39-5 |
|---|---|
Formule moléculaire |
C36H50O8 |
Poids moléculaire |
610.8 g/mol |
Nom IUPAC |
(1R,2R,4R,6S,7S,9R,10S,11S,12S,13S,14S,15R,23S,25R)-9-(hydroxymethyl)-2,13,15-trimethyl-12-phenoxy-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosane-10,11-diol |
InChI |
InChI=1S/C36H50O8/c1-20(2)32-18-22(4)36-26-29(32)42-34(43-32,44-36)17-13-8-6-7-10-14-21(3)25-23(5)28(40-24-15-11-9-12-16-24)35(39,27(25)36)31(38)33(19-37)30(26)41-33/h9,11-12,15-16,21-23,25-31,37-39H,1,6-8,10,13-14,17-19H2,2-5H3/t21-,22-,23+,25+,26-,27-,28+,29?,30+,31-,32-,33+,34-,35-,36-/m1/s1 |
Clé InChI |
CIUTZSCVJVOITD-YOHWXSRMSA-N |
SMILES isomérique |
C[C@@H]1CCCCCCC[C@]23OC4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO |
SMILES canonique |
CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


